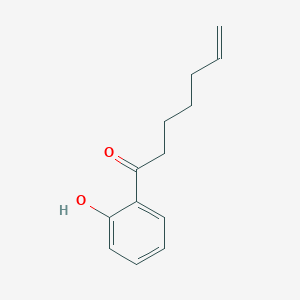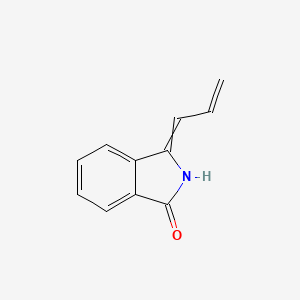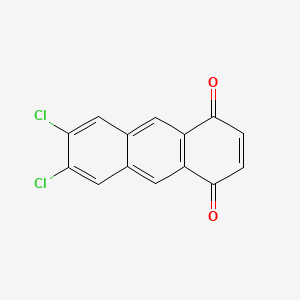![molecular formula C34H46N6O2 B14236635 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline CAS No. 316804-13-4](/img/structure/B14236635.png)
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is a complex organic compound characterized by its azo groups and nitrophenyl substituents. This compound is part of the azo dye family, known for their vivid colors and applications in various industries, including textiles and printing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as N,N-dioctylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline undergoes several types of chemical reactions:
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a colorant in plastics and textiles.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible isomerization between the E and Z forms. This isomerization can be triggered by light (photoisomerization) or by chemical means. The molecular targets and pathways involved include interactions with aromatic compounds and the formation of stable complexes with various substrates.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
- 2,2’-({4-[(E)-{2,5-Dimethoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}diazenyl]phenyl}imino)diethanol
- 2-(Ethyl {4-[(4-nitrophenyl)diazenyl]phenyl}amino)ethanol
Uniqueness
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is unique due to its specific combination of azo groups and nitrophenyl substituents, which confer distinct chemical properties and reactivity. Its long alkyl chains (dioctyl groups) also enhance its solubility in non-polar solvents, making it suitable for various industrial applications.
特性
CAS番号 |
316804-13-4 |
|---|---|
分子式 |
C34H46N6O2 |
分子量 |
570.8 g/mol |
IUPAC名 |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C34H46N6O2/c1-3-5-7-9-11-13-27-39(28-14-12-10-8-6-4-2)33-23-19-31(20-24-33)37-35-29-15-17-30(18-16-29)36-38-32-21-25-34(26-22-32)40(41)42/h15-26H,3-14,27-28H2,1-2H3 |
InChIキー |
UBVCIYBJSJYCQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
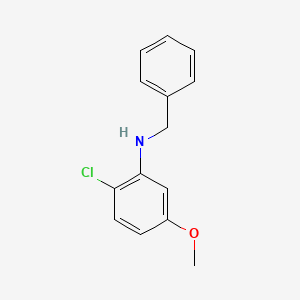
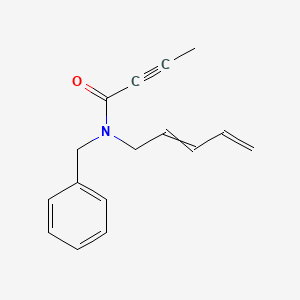
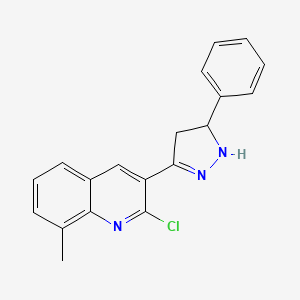
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)

![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
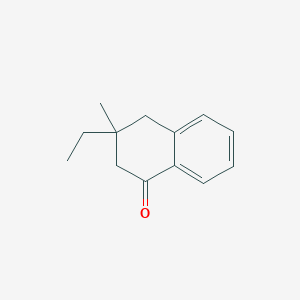
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)

